molecular formula C17H22N8 B6457745 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2549018-28-0

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

Cat. No.: B6457745
CAS No.: 2549018-28-0
M. Wt: 338.4 g/mol
InChI Key: PFFRRLGBJQFWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine” is a complex organic molecule that likely contains a purine and pyrimidine ring structure, both of which are fundamental components of nucleic acids . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a promising area in the field of medicinal chemistry . These compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-11-12(2)21-13(3)22-16(11)24-5-7-25(8-6-24)17-14-15(18-9-19-17)20-10-23(14)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFRRLGBJQFWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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